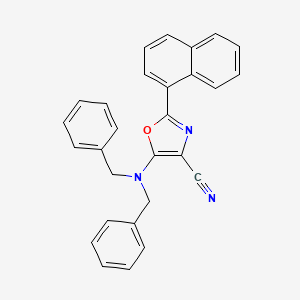![molecular formula C27H22FN5O2 B11133045 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133045.png)
7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex heterocyclic compound It belongs to the class of dipyrido[1,2-a:2’,3’-d]pyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step reactions. One common method starts with the condensation of 4-fluorobenzylamine with a suitable pyrimidine derivative under reflux conditions. This is followed by cyclization and subsequent functional group modifications to introduce the imino and carboxamide functionalities. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-fluorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential inhibitor of enzymes like poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes involved in DNA repair. For example, as a PARP inhibitor, it binds to the active site of the enzyme, preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
- Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness: 1-(4-fluorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its specific structural features, such as the presence of the fluorobenzyl and phenylethyl groups, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C27H22FN5O2 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H22FN5O2/c28-20-11-9-19(10-12-20)17-33-24(29)21(26(34)30-14-13-18-6-2-1-3-7-18)16-22-25(33)31-23-8-4-5-15-32(23)27(22)35/h1-12,15-16,29H,13-14,17H2,(H,30,34) |
InChI Key |
SJQIBMMWOXVOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132965.png)
![N-cycloheptyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11132970.png)
![N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11132971.png)
![N-[3-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11132989.png)
![methyl 2-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11132996.png)

![7-benzyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133010.png)

![2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11133018.png)
![(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11133023.png)
![methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11133025.png)
![3-chloro-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B11133052.png)
![2-[(4-Ethoxy-3-methyl-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B11133062.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11133069.png)
